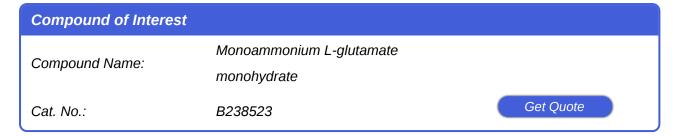


In-Depth Technical Guide to the Physical Properties of Monoammonium L-glutamate Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Monoammonium L-glutamate monohydrate**. The information is compiled from various scientific sources to support research, development, and quality control activities.

Core Physical and Chemical Properties

Monoammonium L-glutamate monohydrate is the hydrated ammonium salt of the naturally occurring amino acid, L-glutamic acid. It presents as a white, practically odorless crystalline powder.[1][2] Its primary applications are as a flavor enhancer and salt substitute in the food industry.[2][3]

Data Summary

The quantitative physical properties of **Monoammonium L-glutamate monohydrate** are summarized in the table below for ease of reference.



Property	Value	Source(s)
IUPAC Name	azanium;(4S)-4-amino-5- hydroxy-5- oxopentanoate;hydrate	[1]
Chemical Formula	C5H14N2O5 (or C5H12N2O4 · H2O)	[1][3]
Molecular Weight	182.18 g/mol	[1][3]
Appearance	White, practically odorless crystals or crystalline powder	[1][2]
Solubility	Freely soluble in water; practically insoluble in ethanol or ether	[1]
рН	6.0 - 7.0 (5% aqueous solution)	[1]
Specific Rotation	[α]D/20: +25.4° to +26.4° (10% w/v in 2N HCl)	[1][3]
Melting Point	Data not readily available in cited literature.	
Crystal Structure	Data not readily available in cited literature.	

Spectroscopic Properties

While specific, experimentally-derived spectra for **Monoammonium L-glutamate monohydrate** are not widely published, its characteristic spectroscopic features can be inferred from the known functional groups (amino, carboxylic acid, ammonium ion, and hydrate) and data from closely related compounds like L-glutamic acid and its other salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in D₂O is expected to show distinct signals corresponding to the protons in the glutamate backbone. Based on spectra of L-glutamic acid, the approximate chemical



shifts would be:

- α-proton (-CH(NH₃+)-): A triplet around 3.75 ppm.
- β-protons (-CH₂-): A multiplet around 2.1 ppm.
- y-protons (-CH₂-): A triplet around 2.47 ppm.

The broad peak for the amine protons would be exchanged in D2O.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for its functional groups:

- O-H Stretch (Water of Hydration): A broad band in the region of 3200-3500 cm⁻¹.
- N-H Stretch (Amine and Ammonium): Overlapping bands in the 3000-3300 cm⁻¹ region.
- C-H Stretch (Alkyl): Bands in the 2800-3000 cm⁻¹ range.
- C=O Stretch (Carboxylate): A strong absorption peak around 1550-1650 cm⁻¹ for the asymmetric stretch and a weaker one around 1400 cm⁻¹ for the symmetric stretch.
- N-H Bend (Amine/Ammonium): A peak in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. Key expected vibrational modes include:

- C-COO⁻ Symmetric Stretch: A prominent band around 800-900 cm⁻¹.
- C-C Skeletal Stretches: Multiple bands in the 900-1200 cm⁻¹ region.
- CH₂ Deformation/Bending: Peaks in the 1200-1480 cm⁻¹ region.

Experimental Protocols



The following sections detail standardized methodologies for determining key physical properties of crystalline solids like **Monoammonium L-glutamate monohydrate**.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a heated block apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a glass capillary tube is pressed into the powder.
- Packing: The sample is packed into the closed end of the capillary tube to a height of 1-2
 mm by tapping the tube or dropping it through a long glass tube.
- Apparatus Setup: The packed capillary is placed into the heating block of a melting point apparatus. A calibrated thermometer is positioned to accurately measure the block's temperature.
- Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range. The apparatus is then allowed to cool.
- Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.
- Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.





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Workflow for Melting Point Determination.

Solubility Determination (Isothermal Saturation Method)

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

Methodology:

- System Preparation: An excess amount of Monoammonium L-glutamate monohydrate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted vessel.
- Equilibration: The mixture is agitated (e.g., via a magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved solute.
- Sample Withdrawal: Agitation is stopped, and the undissolved solid is allowed to settle. A
 sample of the supernatant (the clear saturated solution) is withdrawn using a filtered syringe
 to prevent solid particles from being collected.
- Analysis: The concentration of the solute in the withdrawn sample is determined by a suitable analytical method. For this compound, this could involve UV-Vis spectrophotometry (after derivatization), HPLC, or gravimetric analysis after evaporating the solvent.
- Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).



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Workflow for Isothermal Solubility Determination.

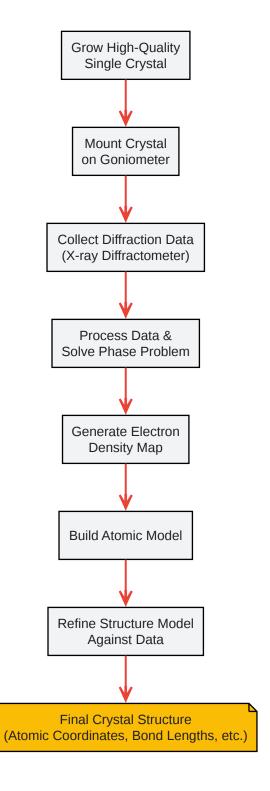
Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This protocol outlines the steps to determine the three-dimensional atomic arrangement of a compound.

Methodology:

- Crystal Growth: A high-quality single crystal (typically >0.1 mm in all dimensions, free of
 cracks and defects) must be grown. This is often the most challenging step and can be
 achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor
 diffusion. The purity of the compound is critical.
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often
 to ~100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray
 beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of
 thousands of reflected X-rays) is recorded by a detector.
- Structure Solution: The collected diffraction data is processed. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
- Structure Refinement: An atomic model is built into the electron density map. The positions
 of the atoms, their thermal displacement parameters, and other variables are refined against
 the experimental data until the calculated and observed diffraction patterns show the best
 possible agreement.





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Workflow for Single-Crystal X-ray Diffraction.



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- 2. MONOAMMONIUM GLUTAMATE Ataman Kimya [atamanchemicals.com]
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